Vinblastine

Description

What is Vinblastine?

Vinblastine is an alkaloid that reduces the activity of microtubules in cells.

The background of Vinblastine

Vinblastine was discovered in 1958. An instance of a natural herbal remedy refined into traditional medicine, Vinblastine, originated from Madagascar periwinkle. It is listed on the WHO's List of Essential Medicines.

Pharmacology of Vinblastine

Vinblastine is a vinca alkaloid and a chemical analog of vincristine. It binds tubulin, thereby inhibiting the assembly of microtubules. Vinblastine treatment causes M phase-specific cell cycle arrest by disrupting microtubule assembly and proper formation of the mitotic spindle and the kinetochore, which is necessary for the separation of chromosomes during anaphase of mitosis. Toxicities include bone marrow suppression (which is dose-limiting), gastrointestinal toxicity, potent vesicant (blister-forming) activity, and extravasation injury (which forms deep ulcers). Vinblastine para crystals may be composed of tightly packed unpolymerized tubulin or microtubules.

Biological activity of Vinblastine

Vinblastine has been proven effective against hyperproliferative illnesses, including digestive disorders and brain function issues. Vinblastine binds with the polymerase chain reaction (PCR) enzyme through the phosphorylation of c-jun and blocks DNA synthesis. Vinblastine also blocks the activity of enzymes involved in energy metabolism, as well as other natural substances such as systems models and toxicological research. It has been demonstrated to possess antiviral properties for human herpesvirus type 1. (HHV-1).

This agent can affect amino acid, cyclic AMP, and glutathione metabolism, calmodulin-dependent Catransport activation of ATPase; cell metabolism; and nucleic acid and lipids biosynthesis.

Mechanism of action of Vinblastine

Vinblastine binds tubulin to it, blocks microtubule growth, causes disruption in the mitotic spindle, and stops tumor cells from cells in the M-phase of their cycle.

Microtubule-disruptive drugs like Vinblastine, colcemid and nocodazole have been reported to act by two mechanisms. At deficient concentrations, they suppress microtubule dynamics, and at higher concentrations, they reduce microtubule polymer mass. Recent studies suggest that they also create microtubule fragments by activating microtubule detachment at minus-ends from their centers of organizing. Studies on dose-response correlations also suggest increased microtubule dissociation from spindle poles is most associated with the cytotoxic effect.

Uses of Vinblastine

Vinblastine is a treatment for certain kinds of cancer like Hodgkin's lymphoma, acute leukemia, Kaposi sarcoma, malignant Ovarian cancer, melanoma, and testicular cancer.

Properties

Key on ui mechanism of action |

The antitumor activity of vinblastine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death. Although the mechanism of action has not been definitely established, vinblastine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, vinblastine also exerts complex effects on nucleic acid and protein synthesis. Vinblastine reportedly also interferes with amino acid metabolism by blocking cellular utilization of glutamic acid and thus inhibits purine synthesis, the citric acid cycle, and the formation of urea. Vinblastine exerts some immunosuppressive activity. Experimental data indicate that the action of vinblastine sulfate is different from that of other recognized antineoplastic agents. Tissue-culture studies suggest an interference with metabolic pathways of amino acids leading from glutamic acid to the citric acid cycle and to urea. In vivo experiments tend to confirm the in vitro results. A number of in vitro and in vivo studies have demonstrated that vinblastine sulfate produces a stathmokinetic effect and various atypical mitotic figures. ... Studies indicate that vinblastine sulfate has an effect on cell-energy production required for mitosis and interferes with nucleic acid synthesis. The mechanism of action of vinblastine sulfate has been related to the inhibition of microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage. Reversal of the antitumor effect of vinblastine sulfate by glutamic acid or tryptophan has been observed. In addition, glutamic acid and aspartic acid have protected mice from lethal doses of vinblastine sulfate. Aspartic acid was relatively ineffective in reversing the antitumor effect. |

|---|---|

CAS No. |

865-21-4 |

Molecular Formula |

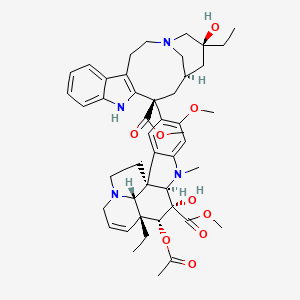

C46H58N4O9 |

Molecular Weight |

811.0 g/mol |

IUPAC Name |

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1 |

InChI Key |

JXLYSJRDGCGARV-JQQWJEIDSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Color/Form |

Solvated needles from methanol |

melting_point |

211-216 °C |

Other CAS No. |

865-21-4 |

physical_description |

Solid |

shelf_life |

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/ |

solubility |

Negligible ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/ Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform |

Synonyms |

cellblastin Lemblastine Sulfate, Vinblastine Velban Velbe Vinblastin Hexal Vinblastina Lilly Vinblastine Vinblastine Sulfate Vinblastinsulfat-Gry Vincaleukoblastine |

vapor_pressure |

1.03X10-27 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Vinblastine's Mechanism of Action on Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of vinblastine, a pivotal anti-cancer agent, on its target, the microtubule network. We will delve into its binding kinetics, its profound effects on microtubule dynamics, and the cellular consequences that culminate in mitotic arrest and apoptosis. This document synthesizes key quantitative data, presents detailed experimental protocols for studying vinblastine's effects, and provides visual representations of the critical pathways and workflows.

Core Mechanism: Disruption of Microtubule Dynamics

Vinblastine, a vinca alkaloid, exerts its potent cytotoxic effects not primarily by causing a massive depolymerization of microtubules at clinical concentrations, but by subtly and effectively suppressing their dynamic instability.[1][2][3][4][5] Microtubules are inherently dynamic polymers, undergoing phases of growth (polymerization) and shortening (depolymerization), a process critical for their function, particularly in the formation and operation of the mitotic spindle during cell division.[6] Vinblastine effectively "poisons" this dynamic process, leading to a mitotic block and subsequent apoptotic cell death.[6]

At low, clinically relevant nanomolar concentrations, vinblastine binds to high-affinity sites at the ends of microtubules, effectively "capping" them.[1][2][5][7] This binding suppresses the rates of both microtubule growth and shortening.[2][3][4][8] Furthermore, it decreases the frequency of "catastrophe," the transition from a growing or paused state to a shortening state, while increasing the duration of the "paused" state, where microtubules exhibit attenuated dynamics.[2][3][4][8] The overall effect is a significant reduction in microtubule dynamicity, a measure of their overall dynamic activity, which can be reduced by as much as 75% at a concentration of 32 nM.[2][3][8] This kinetic stabilization of the microtubule network disrupts the delicate balance required for proper mitotic spindle function, leading to metaphase arrest.[1][2][7]

At higher micromolar concentrations, vinblastine can induce microtubule depolymerization and the formation of tubulin paracrystalline aggregates.[9]

The Vinblastine Binding Site on Tubulin

Vinblastine binds to a specific site on the β-tubulin subunit, known as the "Vinca domain."[10][11] This binding site is located at the interface between two αβ-tubulin heterodimers in a protofilament.[11][12] X-ray crystallography studies have revealed the precise location of this binding site, showing that vinblastine inserts itself like a wedge at this interface, physically interfering with the longitudinal association of tubulin dimers and thus inhibiting microtubule elongation.[12] This binding is distinct from that of other microtubule-targeting agents like taxanes and colchicine.[13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding vinblastine's interaction with tubulin and its effects on microtubules and cell viability.

Table 1: Vinblastine-Tubulin Binding and Microtubule Polymerization Inhibition

| Parameter | Value | Species/System | Reference(s) |

| Binding Affinity (Kd) | |||

| High-Affinity Sites | 0.54 µM | Calf brain tubulin | [13] |

| Low-Affinity Sites | 14 µM | Calf brain tubulin | [13] |

| Association Constant (Ka) | ~3-4 x 10³ M⁻¹ | To intact microtubules | [10][14] |

| IC50 (In Vitro Tubulin Polymerization) | ~1 µM | Porcine tubulin | [8] |

| 2 µM | Calf brain tubulin | [13] | |

| IC50 (Cellular Microtubule Depolymerization) | 4.83 ± 0.17 nM | HCT-116 cells | [8][10] |

Table 2: Vinblastine Cytotoxicity (IC50) in Various Cancer Cell Lines

| Cell Line | IC50 | Reference(s) |

| HeLa | 0.8 nM | [1] |

| A2780 (Ovarian) | 3.92–5.39 nM | [15] |

| MCF7 (Breast) | 1.72–3.13 nM | [15] |

| 0.68 nmol/l | [16] | |

| 1/C2 (Rodent Mammary) | 7.69 nmol/l | [16] |

Signaling Pathways and Cellular Fate

The disruption of microtubule dynamics by vinblastine triggers a cascade of cellular events, primarily centered around the mitotic checkpoint, also known as the spindle assembly checkpoint (SAC).

Caption: Vinblastine's mechanism leading from tubulin binding to apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of vinblastine on microtubules.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of vinblastine on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Lyophilized, high-purity tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

Glycerol

-

Vinblastine stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in GTB to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in water.

-

Prepare serial dilutions of vinblastine in GTB.

-

-

Assay Setup (on ice):

-

In each well of the 96-well plate, add 10 µL of the desired concentration of vinblastine or control.

-

Prepare a tubulin polymerization mix containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.

-

Add 90 µL of the tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 value for vinblastine by plotting the inhibition of polymerization against the log of the vinblastine concentration.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. researchgate.net [researchgate.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 7. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pp.bme.hu [pp.bme.hu]

- 16. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Spindle Poison: A Technical History of Vinblastine

A Whitepaper on the Discovery and Development of a Foundational Chemotherapy Agent

Abstract

Vinblastine, a cornerstone of combination chemotherapy for decades, represents a triumph of natural product drug discovery born from serendipity. Originally investigated for putative anti-diabetic properties, extracts of the Madagascar periwinkle (Catharanthus roseus) were found to possess potent cytotoxic and myelosuppressive effects. This observation initiated a cascade of research that led to the isolation, characterization, and clinical development of vinblastine by researchers at the University of Western Ontario and Eli Lilly. This technical guide details the history of this discovery, delineates the experimental methodologies for its isolation and preclinical evaluation, presents its mechanism of action as a microtubule destabilizing agent, and summarizes key quantitative data from its evaluation.

A Serendipitous Discovery from Folklore

The journey of vinblastine from a traditional botanical remedy to a globally utilized chemotherapy agent began in the 1950s. Extracts of the Madagascar periwinkle, Catharanthus roseus, were used in folklore medicine, notably in Jamaica, for the treatment of diabetes.[1] Intrigued by these reports, two independent research groups began to investigate the plant's properties.

A team at the pharmaceutical company Eli Lilly and a Canadian group at the University of Western Ontario, led by Dr. Robert Noble and Dr. Charles Beer, began testing plant extracts.[2][3] Both teams serendipitously observed that while the extracts had a negligible effect on blood sugar levels in animal models, they induced a dramatic decrease in white blood cell counts—a state of leukopenia.[3][4] This potent myelosuppression immediately suggested that the active compound could be effective against cancers of the white blood cells, such as lymphomas and leukemias.[3] This pivotal observation shifted the entire research focus from diabetes to oncology. Dr. Noble's team, in collaboration with Eli Lilly, successfully isolated the active alkaloid, initially named vincaleukoblastine, which was later shortened to vinblastine.[4][5][6]

This discovery highlights a classic case of serendipity in science, where an unexpected experimental result, when pursued with insight, leads to a breakthrough in an entirely different field.

Early Experimental Protocols

The isolation and preclinical testing of vinblastine relied on established mid-20th-century natural product chemistry and pharmacology techniques.

Alkaloid Extraction and Isolation from Catharanthus roseus

The initial isolation of vinblastine was a laborious process, requiring a large mass of dried leaves to yield a small amount of the pure compound; approximately 500 kg of dried leaves are needed to produce 1 gram of vinblastine.[3][7] The general methodology involves a multi-stage acid-base extraction and chromatographic purification.

Methodology:

-

Preparation of Plant Material: Dried leaves of C. roseus are collected and ground into a fine powder to maximize the surface area for solvent extraction.[8]

-

Solvent Extraction: The powdered leaf material is subjected to extraction with a solvent such as methanol or a benzene/tartaric acid mixture to draw out the alkaloids and other organic compounds.[8][9]

-

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) and an immiscible organic solvent (e.g., chloroform).[9][10] The alkaloids, being basic, form salts and dissolve preferentially in the acidic aqueous layer, separating them from many neutral and acidic impurities.

-

Basification and Re-extraction: The acidic aqueous layer is collected, and its pH is raised with a base (e.g., ammonia solution) to neutralize the alkaloid salts, converting them back to their free-base form.[9][10] This solution is then re-extracted with an organic solvent like chloroform or methylene chloride, which now selectively dissolves the free-base alkaloids.[9]

-

Purification: The resulting crude alkaloid mixture is concentrated, and the individual alkaloids are separated using column chromatography, typically with an alumina or silica gel stationary phase.[8] Fractions are collected and analyzed to isolate pure vinblastine.

The workflow for this process can be visualized as follows:

Preclinical Antitumor Activity Screening

The discovery of vinblastine's myelosuppressive effects prompted its evaluation in preclinical cancer models. A standard model used during this era was the P-1534 leukemia line in DBA/2 mice, which was also used by Eli Lilly for screening.

Methodology:

-

Tumor Implantation: A standardized number of P-1534 leukemia cells are implanted into a cohort of mice, typically via intraperitoneal (i.p.) injection.

-

Treatment Protocol: A control group receives a placebo (vehicle), while test groups receive varying doses of the isolated vinblastine, often administered intraperitoneally on a defined schedule.

-

Efficacy Endpoint: The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (% ILS) of the treated mice compared to the control group.

-

Toxicity Assessment: Animal weight loss and mortality are monitored as indicators of the compound's toxicity.

-

Dose-Response Analysis: The experiment is repeated with different doses to establish a dose-response relationship and determine the optimal therapeutic dose versus toxicity. Early studies demonstrated that vinblastine produced significant therapeutic effects, including "cures" in the P-1534 leukemia model.[11]

Mechanism of Action: The Mitotic Spindle as a Target

Vinblastine exerts its cytotoxic effects by targeting one of the most fundamental processes in cellular proliferation: mitosis.[12] It belongs to the Vinca alkaloid class of drugs, which are known as "spindle poisons" or microtubule-targeting agents.[6][13]

The primary molecular target of vinblastine is tubulin , the protein subunit that polymerizes to form microtubules.[12] Microtubules are dynamic cytoskeletal structures essential for forming the mitotic spindle, which is responsible for segregating chromosomes during cell division.[12][13]

The mechanism proceeds as follows:

-

Binding to Tubulin: Vinblastine binds to the β-tubulin subunit at a specific site (the "Vinca domain"), which is located at the interface between two tubulin heterodimers.[12][14]

-

Inhibition of Polymerization: This binding event disrupts the addition of new tubulin dimers to the growing end of microtubules.[15] It effectively "caps" the microtubule ends, suppressing the dynamic instability required for proper spindle function.[16]

-

Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents the chromosomes from aligning correctly at the metaphase plate.[12]

-

Metaphase Arrest: This disruption activates the spindle assembly checkpoint, causing the cell cycle to halt at the metaphase (M-phase) stage.[12][17]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12] This selective killing of rapidly dividing cells is the basis of its efficacy against cancer.[12]

Quantitative Efficacy and Clinical Data

Vinblastine quickly proved its value in clinical settings, particularly for hematological malignancies and testicular cancer. Its approval by the U.S. Food and Drug Administration in the 1960s marked a significant step forward in cancer treatment.[3]

Preclinical Cytotoxicity

The potency of vinblastine is evident in its low nanomolar activity in cell culture. Its effect on mitotic arrest and cell division inhibition has been quantified in various cell lines.

| Parameter | Cell Line | Value | Reference |

| Half-maximal inhibition of cell division (Kdiv) | HeLa | 0.45 nM | [16] |

| EC50 reduction of ABT-737 (Bcl-2 inhibitor) | Primary CLL Cells | >30-fold | [18] |

Table 1: Selected preclinical quantitative data for vinblastine.

Clinical Efficacy in Hodgkin Lymphoma

Vinblastine became a key component of curative combination chemotherapy regimens for Hodgkin lymphoma, such as ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine). More recent trials have explored its use with newer agents like checkpoint inhibitors.

| Trial Name | Treatment Regimen | Patient Population | Key Outcome | Value | Reference |

| NIVAHL (Phase II) | N-AVD (Nivolumab + AVD) | Early-Stage Unfavorable Hodgkin Lymphoma | 3-Year Progression-Free Survival | 99% | [19][20] |

| NIVAHL (Phase II) | N-AVD (Nivolumab + AVD) | Early-Stage Unfavorable Hodgkin Lymphoma | 3-Year Overall Survival | 100% | [19][21] |

| SWOG S1826 (Phase III) | N-AVD (Nivolumab + AVD) | Advanced-Stage Classic Hodgkin Lymphoma | 3-Year Remission Rate | 91% | [22] |

Table 2: Efficacy data from modern clinical trials incorporating vinblastine for Hodgkin Lymphoma.

The standard clinical dose is typically 6 mg/m2, adjusted based on hepatic function and hematological tolerance.[23]

Conclusion

The discovery of vinblastine is a landmark event in the history of cancer pharmacology. It transformed a plant from traditional medicine into a source of life-saving medication, established microtubule dynamics as a valid therapeutic target, and underscored the immense value of natural products in drug discovery. Though newer targeted therapies have since been developed, vinblastine remains a clinically relevant and effective agent, particularly in combination regimens for lymphomas and other cancers. Its story serves as a powerful example of how curiosity-driven research and the scientific investigation of unexpected findings can yield profound benefits for human health.

References

- 1. The discovery of the vinca alkaloids--chemotherapeutic agents against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poisoning the spindle: serendipity and discovery of the anti-tumor properties of the Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vinblastine and vincristine: life-saving drugs from a periwinkle [jic.ac.uk]

- 4. cmaj.ca [cmaj.ca]

- 5. The evolution of cancer research and drug discovery at Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vinblastine pathways uncovered in Madagascar periwinkle - ecancer [ecancer.org]

- 8. column-chromatography.com [column-chromatography.com]

- 9. ignited.in [ignited.in]

- 10. CN101157699A - Method for extracting vinca alkaloids extract from Vinca rosea - Google Patents [patents.google.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 13. Vinblastine Sulfate - NCI [cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Concomitant and Sequential Nivolumab, Doxorubicin, Vinblastine, and Dacarbazine in Early-Stage Unfavorable Hodgkin Lymphoma - The ASCO Post [ascopost.com]

- 21. Nivolumab and Doxorubicin, Vinblastine, and Dacarbazine in Early-Stage Unfavorable Hodgkin Lymphoma: Final Analysis of the Randomized German Hodgkin Study Group Phase II NIVAHL Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Vinblastine Biosynthetic Pathway in Catharanthus roseus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vinblastine biosynthetic pathway in the medicinal plant Catharanthus roseus. Vinblastine, a dimeric terpenoid indole alkaloid (TIA), is a crucial chemotherapeutic agent, and understanding its complex biosynthesis is paramount for metabolic engineering and drug development efforts. This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to the Vinblastine Biosynthetic Pathway

The biosynthesis of vinblastine is a complex process involving over 30 enzymatic steps, compartmentalized across different cell types and subcellular organelles within the plant.[1][2] The pathway originates from primary metabolism, utilizing precursors from the shikimate and the methylerythritol phosphate (MEP) pathways. The intricate network of reactions culminates in the synthesis of two monomeric alkaloids, catharanthine and vindoline, which are then coupled to form vinblastine.[3][4]

Core Biosynthetic Pathway

The formation of vinblastine can be broadly divided into three major stages:

-

Formation of Strictosidine: The common precursor to all TIAs, strictosidine, is formed through the condensation of tryptamine (derived from the shikimate pathway) and secologanin (derived from the MEP pathway).

-

Divergent Synthesis of Catharanthine and Vindoline: From strictosidine, the pathway branches to produce the two monomeric precursors. The biosynthesis of catharanthine involves a series of reactions including deglycosylation, cyclization, and oxidation. The vindoline pathway is more complex, involving the conversion of tabersonine through a six-step enzymatic process.[3][5]

-

Coupling of Monomers: Finally, catharanthine and vindoline are coupled in an oxidative reaction catalyzed by a peroxidase enzyme to form an intermediate, α-3′,4′-anhydrovinblastine, which is subsequently reduced to vinblastine.[6][7]

Signaling Pathways and Regulatory Control

The regulation of the vinblastine biosynthetic pathway is multifaceted, involving a network of transcription factors that respond to developmental cues and environmental stimuli. Jasmonate signaling plays a crucial role in upregulating the expression of many pathway genes.

Quantitative Data

This section presents a summary of available quantitative data for key enzymes and metabolites in the vinblastine biosynthetic pathway.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Source |

| Strictosidine Synthase | Tryptamine | 0.83 mM | 5.85 nkat/mg | [8] |

| Secologanin | 0.46 mM | [8] | ||

| Tabersonine 16-Hydroxylase (CYP71D12/T16H1) | Tabersonine | 350 ± 100 nM | 1.8 ± 0.05 µM min-1 | [3] |

Table 2: Concentration of Key Alkaloids in Catharanthus roseus Leaves

| Compound | Concentration (mg/g Dry Weight) | Conditions | Source |

| Vindoline | ~1.17 (Control) | Untreated leaves | [5] |

| 1.88 | 0.1 µg/mL 3 kDa chitooligosaccharides | [5] | |

| Catharanthine | ~0.5 (Control) | Untreated leaves | [5] |

| 1.22 | 0.1 µg/mL 3 kDa chitooligosaccharides | [5] | |

| Vinblastine | Varies significantly, often in trace amounts | Different cultivars and conditions | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the vinblastine biosynthetic pathway.

Extraction and Quantification of Monomeric Alkaloids

This protocol describes the extraction and subsequent quantification of catharanthine and vindoline from C. roseus leaf tissue using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Freeze-dry fresh leaf material and grind into a fine powder.

-

Extraction:

-

To approximately 50 mg of dried leaf powder, add 5 mL of dichloromethane.

-

Vortex thoroughly and sonicate for 15 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 5 mL of dichloromethane.

-

Combine the supernatants.[4]

-

-

Concentration: Evaporate the combined dichloromethane extracts to dryness under a stream of nitrogen or using a rotary evaporator.

-

Sample Reconstitution: Dissolve the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.[4]

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4][10]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v; pH 3.5) can be used.[10]

-

Flow Rate: 1.2 mL/min.[10]

-

Detection: UV detection at 254 nm.[10]

-

Quantification: Create a standard curve using authentic standards of catharanthine and vindoline to quantify their concentrations in the samples.

-

Enzyme Assay for Strictosidine Synthase

This protocol outlines a method to assay the activity of strictosidine synthase, which catalyzes the condensation of tryptamine and secologanin.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 6.8).

-

5 mM tryptamine.

-

5 mM secologanin.

-

Purified strictosidine synthase enzyme or a crude protein extract.

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a small volume of a strong base (e.g., 2 M NaOH) to raise the pH and denature the enzyme.

-

Analysis: Analyze the reaction mixture by HPLC to quantify the amount of strictosidine formed. The decrease in tryptamine can also be monitored.

Peroxidase-Catalyzed Coupling of Catharanthine and Vindoline

This protocol describes the in vitro enzymatic coupling of the monomeric precursors to form α-3′,4′-anhydrovinblastine.

-

Reaction Buffer: Prepare a 0.1 M MES buffer at pH 6.0.[6]

-

Substrate Preparation: Prepare stock solutions of catharanthine and vindoline in methanol (e.g., 10 mM).

-

Reaction Setup:

-

Initiation: Start the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 0.15 mM.[6]

-

Incubation: Incubate the reaction at room temperature for 60 minutes with gentle stirring.[6]

-

Analysis: The formation of α-3′,4′-anhydrovinblastine can be monitored by HPLC or LC-MS.

Visualization of the Core Biosynthetic Pathway

The following diagram illustrates the central steps in the biosynthesis of vinblastine from the key intermediate strictosidine.

Conclusion

The elucidation of the vinblastine biosynthetic pathway in Catharanthus roseus represents a significant achievement in plant biochemistry and natural product research. While many of the core enzymes have been identified and characterized, further research is needed to fully understand the intricate regulatory networks and to obtain a complete set of kinetic parameters for all enzymes. The protocols and data presented in this guide provide a solid foundation for researchers aiming to further investigate this important metabolic pathway, with the ultimate goal of improving the production of this vital anticancer drug through metabolic engineering and synthetic biology approaches.

References

- 1. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to Structural Analogues and Derivatives of Vinblastine for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of vinblastine, a potent Vinca alkaloid used in cancer chemotherapy. We will delve into their core mechanism of action, showcase key structural modifications that enhance efficacy, present quantitative biological data, and outline relevant experimental protocols and signaling pathways.

Introduction to Vinblastine

Vinblastine is a dimeric indole alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[1][2] It is a cornerstone of several chemotherapy regimens, notably for treating Hodgkin's lymphoma, testicular cancer, and breast cancer.[3][4] Structurally, it consists of two distinct monomeric units: catharanthine and vindoline.[2][5] Its potent anticancer activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division.[6][7] However, its clinical utility is often hampered by dose-limiting toxicities, such as myelosuppression, and the development of multidrug resistance (MDR).[3][8] These limitations have spurred extensive research into synthesizing structural analogues and derivatives with improved therapeutic indices.[9][10]

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for vinblastine and its derivatives is the inhibition of microtubule polymerization.[7] They bind to β-tubulin at the "Vinca domain," near the GTP-binding site, which prevents the assembly of tubulin heterodimers into microtubules.[4][6] This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells:

-

Suppression of Microtubule Dynamics: At low concentrations, Vinca alkaloids suppress the dynamic instability of microtubules.

-

Depolymerization: At higher concentrations, they lead to a net reduction in microtubule polymer mass, causing their depolymerization.[3]

-

Mitotic Arrest: The failure to form a functional mitotic spindle halts the cell cycle in the M phase (metaphase), preventing chromosome segregation.[6][7]

-

Apoptosis: This prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), eliminating the cancer cells.[7]

Key Structural Analogues and Derivatives

Modifications to the vinblastine scaffold have been explored to enhance potency, reduce toxicity, and overcome resistance. These efforts have focused on both the vindoline (lower) and catharanthine (upper) moieties.

3.1. Semisynthetic Analogues in Clinical Use Semisynthetic analogues like vinorelbine, vindesine, and vinflunine were among the first successful derivatives and are used clinically.[5] For instance, vinorelbine, synthesized from anhydrovinblastine, is a key agent in treating non-small cell lung cancer.[2]

3.2. Modifications at the C20' Position (Catharanthine Unit) The C20' position has been identified as a critical site for modification. Research has shown that this area can tolerate a wide variety of substituents, remarkably enhancing potency.[5]

-

C20' Urea Derivatives: A series of C20' urea derivatives have been synthesized that match or substantially exceed the potency of vinblastine.[11] The introduction of a hydrogen-bond donor at this position proved to be a crucial feature for high activity. Analogues bearing small N-alkyl substituents on the urea moiety were found to be 10-fold more potent than vinblastine.[11]

-

Overcoming Resistance: Significantly, certain C20' modifications have demonstrated the ability to overcome Pgp-mediated drug efflux, a common mechanism of resistance. For example, analogue 49 (a C20' urea derivative with additional modification) showed a sub-nanomolar IC50 and was nearly 10-fold more active against a vinblastine-resistant cell line.[11][12]

3.3. Modifications of the Vindoline Core Systematic, deep-seated modifications to the vindoline ring system, which are not accessible from natural sources, have also been explored. This includes altering the DE ring system, which has yielded analogues with interesting and potent cytotoxic profiles.[13]

Quantitative Data on Biological Activity

The cytotoxic activity of vinblastine and its analogues is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 1: In Vitro Cytotoxicity (IC50) of Vinblastine and Key Analogues

| Compound | Cell Line | Description | IC50 (nM) | Reference |

|---|---|---|---|---|

| Vinblastine | L1210 | Mouse Leukemia | 4.4 | [14] |

| HL-60 | Human Leukemia | 5.3 | [14] | |

| HCT116 | Human Colon Cancer | ~10 | [8][13] | |

| HCT116/VM46 | Vinblastine-Resistant | >1000 | [8][11] | |

| Vincristine | L1210 | Mouse Leukemia | 4.0 | [14] |

| HL-60 | Human Leukemia | 4.1 | [14] | |

| C20' Urea (11) | HCT116 | Human Colon Cancer | ~15 | [11] |

| C20' Urea (15) | HCT116 | Human Colon Cancer | <1 | [11] |

| C20' Urea (49) | HCT116 | Human Colon Cancer | 0.62 | [11] |

| HCT116/VM46 | Vinblastine-Resistant | 70 | [11] |

| Vindoline Analogue (19) | L1210 | Mouse Leukemia | Potent |[13] |

Note: IC50 values are approximate and can vary based on experimental conditions. HCT116/VM46 is a cell line that overexpresses the Pgp drug exporter, conferring resistance.

Apoptosis-Related Signaling Pathways

Beyond mitotic arrest, vinblastine modulates specific intracellular signaling pathways to induce apoptosis, particularly in leukemia and lymphoma cells.[15] Disruption of microtubules acts as a cellular stress signal that can activate pathways independent of cell cycle phase.

-

JNK Activation: Vinblastine-mediated stress leads to the activation of c-Jun-NH(2)-terminal kinase (JNK).[16]

-

Mcl-1 Suppression: The drug can suppress the anti-apoptotic protein Mcl-1, often via inhibition of the ERK signaling pathway which normally stabilizes Mcl-1.[15][16]

-

NOXA Induction: In Chronic Lymphocytic Leukemia (CLL) cells, vinblastine potently induces the pro-apoptotic BH3-only protein NOXA, which is required for cell death.[17][18]

These signaling events converge to activate the intrinsic apoptotic pathway, leading to the execution of cell death.

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of vinblastine analogues, based on common practices cited in the literature.

6.1. General Synthesis and Evaluation Workflow

6.2. Protocol: Fe(III)-Promoted Coupling for Analogue Synthesis

This protocol is a generalized adaptation of the biomimetic coupling method used to synthesize the dimeric structure.[8]

-

Reactant Preparation: Dissolve the catharanthine analogue and the vindoline analogue (typically 1:1.2 molar ratio) in an appropriate solvent (e.g., aqueous acetonitrile).

-

Coupling Reaction: Add a solution of Iron(III) chloride (FeCl3) dropwise to the reactant mixture at a controlled temperature (e.g., -40°C).

-

In Situ Oxidation/Functionalization: Following the coupling to form the anhydrovinblastine intermediate, introduce an oxidizing agent or a nucleophile along with a reducing agent (e.g., NaBH4) to achieve the desired C20' functionalization.[12]

-

Quenching: Quench the reaction with a suitable reagent, such as saturated aqueous sodium bicarbonate.

-

Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane).

-

Purification: Purify the crude product using column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the desired analogue.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

6.3. Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a standard method for determining the IC50 of a compound against cancer cells.[19]

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of the vinblastine analogue in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the analogue. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve. Determine the IC50 value using non-linear regression analysis.

Clinical Significance and Future Directions

The development of novel vinblastine analogues remains a critical area of cancer research. Current clinical trials continue to evaluate vinblastine in new combination therapies for various cancers, including lymphoma and histiocytosis.[20][21] The future of this drug class lies in the development of next-generation analogues designed to:

-

Exhibit Higher Potency: Achieve efficacy at lower, less toxic concentrations.

-

Overcome Multidrug Resistance: Circumvent Pgp-mediated efflux to treat resistant tumors.

-

Possess an Improved Safety Profile: Reduce side effects like neurotoxicity and myelosuppression.

The synthetic methodologies developed allow for systematic exploration of the vinblastine structure, paving the way for derivatives with significantly enhanced therapeutic properties that could become valuable additions to the clinical arsenal against cancer.[12]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinblastine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 8. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Next Generation Antineoplastic Agents: A Review on Structurally Modified Vinblastine (VBL) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Remarkable Series of Vinblastine Analogues Displaying Enhanced Activity and an Unprecedented Tubulin Binding Steric Tolerance: C20' Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. Facebook [cancer.gov]

- 21. clinicaltrials.eu [clinicaltrials.eu]

Vinblastine's Impact on Mitotic Arrest: A Technical Guide to Key Protein Targets

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying vinblastine-induced mitotic arrest, with a primary focus on its key protein targets. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental protocols, and visualizes complex biological pathways to offer a comprehensive understanding of vinblastine's cytotoxic effects.

Executive Summary

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent chemotherapeutic agent used in the treatment of various cancers, including lymphomas and solid tumors.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are fundamental to cell division.[3] By targeting the protein tubulin, vinblastine effectively halts the cell cycle in the M phase (mitosis), leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][2] This guide details the interaction of vinblastine with its primary target, tubulin, and explores the downstream signaling cascades that result in mitotic arrest.

Primary Protein Target: β-Tubulin

The principal target of vinblastine is the tubulin protein, specifically the β-tubulin subunit of the α/β-tubulin heterodimer, which is the fundamental building block of microtubules.[4]

Mechanism of Action:

Vinblastine binds to the vinca domain on β-tubulin, a site distinct from other microtubule-targeting agents like taxanes and colchicine.[5][6] This binding has several profound consequences on microtubule dynamics:

-

Inhibition of Polymerization: At higher concentrations, vinblastine binds to tubulin dimers and prevents their polymerization into microtubules.[1][3] This action disrupts the formation of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during mitosis.[4]

-

Suppression of Microtubule Dynamics: Even at low concentrations, vinblastine suppresses the dynamic instability of microtubules.[7] It reduces the rates of both microtubule growth and shortening and decreases the frequency of "catastrophe" events (the transition from growth to shortening).[7] This "kinetic capping" of microtubule ends is sufficient to disrupt their function and trigger mitotic arrest.[7]

-

Induction of Tubulin Aggregates: Vinblastine promotes the self-association of tubulin dimers into non-functional spiral aggregates and paracrystals, effectively sequestering tubulin and preventing its incorporation into microtubules.[8][9]

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[4] The SAC halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle, and a prolonged arrest due to vinblastine's action ultimately triggers the intrinsic apoptotic pathway.[4]

Quantitative Analysis of Vinblastine-Tubulin Interaction

The efficacy of vinblastine is concentration-dependent. Its interaction with tubulin has been quantified through various biophysical methods.

| Parameter | Value | Cell Line / Conditions | Reference |

| Binding Affinity (Ka) | ~3-4 x 10³ M⁻¹ | Bovine brain microtubules | [10] |

| Binding Sites | 1.4-1.7 per tubulin molecule | Bovine brain microtubules | [10] |

| IC50 (Polymerization) | 0.54 µM | Purified tubulin | [11] |

| IC50 (Polymerization) | ~1 µM | Purified tubulin | [12] |

| Binding Energy | -11.23 kJ/mol | Virtual screening against tubulin | [6] |

Signaling Pathway to Mitotic Arrest and Apoptosis

The interaction between vinblastine and tubulin initiates a signaling cascade that culminates in cell death. The disruption of microtubule function leads to the activation of the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of key mitotic proteins, leading to a sustained mitotic arrest.[4] Prolonged arrest activates downstream apoptotic pathways, often involving the JNK pathway and modulation of Bcl-2 family proteins, ultimately leading to caspase activation and cell death.[4][13]

Key Experimental Protocols

Verifying the effects of vinblastine on its protein targets involves several key experimental techniques.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Objective: To quantify the inhibition of tubulin polymerization by vinblastine.

-

Principle: Microtubule polymerization scatters light, which can be measured as an increase in optical density (OD) at 340 nm over time in a spectrophotometer.[14]

-

Methodology:

-

Reagent Preparation: Reconstitute purified porcine or bovine tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[12][14] Prepare a GTP solution (final concentration 1 mM) and various concentrations of vinblastine.

-

Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and either vinblastine or a vehicle control (DMSO).[12]

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[14] Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[15]

-

Analysis: Plot OD versus time. A decrease in the polymerization rate and the final plateau OD in the presence of vinblastine indicates inhibition.[14] Calculate the IC50 value from a dose-response curve.[12]

-

This technique visualizes the microtubule network within cells to observe the structural changes induced by vinblastine.

-

Objective: To qualitatively and quantitatively assess the disruption of the microtubule cytoskeleton.

-

Principle: Specific primary antibodies bind to tubulin within fixed and permeabilized cells. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the microtubule network to be visualized with a fluorescence microscope.[16]

-

Methodology:

-

Cell Culture and Treatment: Seed adherent cells (e.g., HeLa, A549) on glass coverslips and allow them to attach.[9][12] Treat the cells with various concentrations of vinblastine for a desired duration (e.g., 6-24 hours).[16]

-

Fixation and Permeabilization: Gently wash cells with PBS. Fix the cells using ice-cold methanol (-20°C for 10 minutes) or 4% paraformaldehyde (15 minutes at room temperature).[17] If using paraformaldehyde, follow with a permeabilization step using 0.1-0.2% Triton X-100 in PBS for 10 minutes.[9][18]

-

Blocking: Incubate cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[17]

-

Antibody Incubation: Incubate with a primary anti-α-tubulin or anti-β-tubulin antibody (e.g., 1:200 to 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.[16][17] After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[9][16]

-

Mounting and Imaging: Counterstain nuclei with DAPI, mount the coverslip onto a slide with anti-fade medium, and visualize using a fluorescence or confocal microscope.[17][18]

-

This method quantifies the proportion of cells in each phase of the cell cycle, providing a robust measure of mitotic arrest.

-

Objective: To determine the percentage of cells arrested in the G2/M phase following vinblastine treatment.

-

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. Cells in G2 or mitosis (G2/M) have twice the DNA content (4n) of cells in G0/G1 (2n), allowing for their quantification by flow cytometry.[19][20]

-

Methodology:

-

Cell Treatment and Harvesting: Treat cells in suspension or adherent cells with vinblastine for a specified time (e.g., 12-24 hours).[13][21] Harvest the cells (using trypsin for adherent cells).

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.[4][19] Incubate for at least 2 hours at 4°C (or overnight at -20°C).[20]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also stain.[19][20]

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature.[18] Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 single-cell events.[19]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13] An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

References

- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. [Cell cycle arrest at M phase induced by vinblastine in MOLT-4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Vinblastine's Anti-Tumor Properties: A Technical Guide

Abstract

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), was one of the earliest natural compounds to be developed into a potent chemotherapeutic agent.[1][2][3] Its discovery in the 1950s and subsequent approval by the U.S. Food and Drug Administration in the 1960s marked a significant milestone in cancer treatment.[2][4] This technical guide provides an in-depth overview of the foundational, early-stage research that elucidated the anti-tumor properties of vinblastine. It covers its core mechanism of action, associated signaling pathways, quantitative efficacy data from early studies, and the experimental protocols used to uncover these findings. This document is intended for researchers, scientists, and drug development professionals interested in the historical context and fundamental biology of microtubule-targeting agents.

Core Mechanism of Action: Microtubule Disruption

Early research established that the primary anti-tumor effect of vinblastine stems from its interaction with tubulin, the protein subunit of microtubules.[5][6] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, specifically in the formation of the mitotic spindle required for chromosome segregation.[4][6]

Vinblastine exerts its cytotoxic effects by:

-

Binding to Tubulin: It binds to the β-tubulin subunit at a specific site, known as the vinca-binding domain.[7]

-

Inhibiting Polymerization: This binding prevents the assembly (polymerization) of tubulin dimers into microtubules.[5][6][8]

-

Disrupting Spindle Formation: The inhibition of microtubule assembly prevents the formation of a functional mitotic spindle during cell division.[6][7][9]

-

Inducing Metaphase (M-Phase) Arrest: Without a proper mitotic spindle, chromosomes cannot be segregated into daughter cells, leading to an arrest of the cell cycle in the metaphase (M-phase) stage.[5][6][9]

-

Triggering Apoptosis: Prolonged metaphase arrest activates intrinsic cellular pathways that lead to programmed cell death, or apoptosis.[5][6]

This mechanism is particularly effective against rapidly dividing cells, a hallmark of cancer, as they are more frequently undergoing mitosis.[6] Research also indicates a dual mechanism based on concentration: at very low concentrations, vinblastine suppresses microtubule dynamics, while at higher concentrations, it leads to a significant reduction in microtubule polymer mass.[1][9]

Key Signaling Pathways in Vinblastine-Induced Apoptosis

Beyond the direct mechanical disruption of mitosis, vinblastine's efficacy is mediated by complex intracellular signaling cascades that culminate in apoptosis. Early research identified the crucial role of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.

-

Bcl-2 Family Proteins: Cancer cells often have elevated levels of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1, which prevent cell death.[10][11] Studies showed that vinblastine treatment can induce changes in these proteins. For instance, in some leukemia cell lines, vinblastine rapidly induces the anti-apoptotic protein Mcl-1, which can act as a resistance mechanism.[10][11]

-

BH3-Only Proteins: The pro-apoptotic effects of vinblastine are linked to the activation of BH3-only proteins, such as NOXA. Vinblastine has been shown to potently induce NOXA expression, which is required to sensitize cells to apoptosis, particularly when combined with inhibitors of anti-apoptotic proteins like Bcl-2.[12]

-

MAPK Pathways (ERK and JNK): The Mitogen-Activated Protein Kinase (MAPK) pathways are also involved. The Extracellular signal-Regulated Kinase (ERK) pathway is often critical for cell survival. Inhibiting the ERK pathway can dramatically accelerate vinblastine-mediated apoptosis, causing cell death to occur rapidly across all phases of the cell cycle.[10][11] Conversely, the Jun N-terminal Kinase (JNK) pathway appears to be a necessary component for this rapid induction of apoptosis.[11]

These findings suggest that the cellular response to vinblastine is not merely a passive result of mitotic arrest but an active process governed by a balance of pro- and anti-apoptotic signals.

Quantitative Data from Early In Vitro Studies

Quantitative analysis of vinblastine's effect on cancer cell lines was crucial for understanding its potency and spectrum of activity. The half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit cell growth by 50%, was a key metric.

Table 1: IC50 Values for Vinblastine Under Continuous Exposure

| Cell Line | Type | IC50 (nM) | Reference |

| L1210 | Mouse Leukemia | 4.0 | [13] |

| S49 | Mouse Lymphoma | 3.5 | [13] |

| HeLa | Human Cervical Cancer | 2.6 | [13] |

| HL-60 | Human Leukemia | 5.3 | [13] |

| Mouse Neuroblastoma | Mouse Neuroblastoma | 15 | [13] |

| U2OS (Mitotic Accumulation) | Human Osteosarcoma | 6.1 | [14] |

Table 2: IC50 Values for Vinblastine After Short-Term (4-Hour) Exposure

| Cell Line | Type | IC50 (nM) | Reference |

| L1210 (Proliferation) | Mouse Leukemia | 380 | [13] |

| HL-60 (Proliferation) | Human Leukemia | 900 | [13] |

| L1210 (Colony Formation) | Mouse Leukemia | >600 | [13] |

| HeLa (Colony Formation) | Human Cervical Cancer | 62 | [13] |

These early data highlighted that vinblastine is potent in the low nanomolar range under continuous exposure. The difference in IC50 values between continuous and short-term exposure suggested complex pharmacodynamics related to drug uptake and retention by the cells.[13]

Experimental Protocols

The characterization of vinblastine's anti-tumor activity relied on a set of foundational in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity and Cell Proliferation Assays

These assays were fundamental to determining the dose-dependent effect of vinblastine on cancer cells.

-

Objective: To quantify the concentration of vinblastine required to inhibit cell growth or kill cancer cells.

-

Methodology:

-

Cell Culture: Human or animal cancer cell lines (e.g., HeLa, L1210, A549) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal calf serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[15][16]

-

Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5x10⁴ cells/well) and allowed to adhere and grow for 24 hours.[15][17]

-

Drug Treatment: A range of vinblastine concentrations (typically from nanomolar to micromolar) is added to the wells. A vehicle control (e.g., DMSO) is also included.[16][18]

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the drug to exert its effect.[18][19]

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. A common early method was the MTT assay, where a reagent is converted by metabolically active cells into a colored formazan product, which is then measured spectrophotometrically.[15] Another method involves measuring ³H-thymidine incorporation, which quantifies DNA synthesis and thus cell proliferation.[17]

-

Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to the untreated control. These data are then plotted against the drug concentration to determine the IC50 value.[20]

-

In Vivo Tumor Xenograft Models

Animal models were essential for evaluating the anti-tumor efficacy of vinblastine in a living system. The nude mouse xenograft model was a standard.

-

Objective: To assess the ability of vinblastine to inhibit tumor growth in vivo.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude athymic mice) are used to prevent rejection of human tumor cells.[17][19]

-

Tumor Cell Implantation: Human tumor cells (e.g., neuroblastoma GI-LI-N, lung cancer A549) are injected subcutaneously or orthotopically (into the relevant organ, such as the adrenal gland for neuroblastoma) into the mice.[17][19]

-

Tumor Growth: Tumors are allowed to grow to a palpable or measurable size (e.g., over 14 days).[17][21]

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives vinblastine, often administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specific dose and schedule (e.g., 0.5 mg/kg every 7 days).[17][19][21] The control group receives a saline or vehicle solution.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The animals' body weight and general health are also monitored to assess toxicity.[19]

-

Endpoint: The experiment concludes after a set period or when tumors in the control group reach a predetermined size. The therapeutic efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.[17] Increased life span of the treated animals is another key metric.[17]

-

Conclusion

The early-stage research on vinblastine laid the critical groundwork for its decades-long use in clinical oncology. Foundational studies successfully identified its primary mechanism of action as a potent inhibitor of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Researchers meticulously quantified its efficacy across various cell lines, establishing its activity in the nanomolar range. Furthermore, the development and application of standardized in vitro and in vivo protocols enabled a robust evaluation of its anti-tumor properties and provided a model for the preclinical assessment of future anti-cancer agents. This pioneering work not only delivered a life-saving drug but also validated tubulin as a key therapeutic target, paving the way for the development of an entire class of microtubule-targeting chemotherapeutics.

References

- 1. Vinblastine - Wikipedia [en.wikipedia.org]

- 2. Vinblastine and vincristine: life-saving drugs from a periwinkle [jic.ac.uk]

- 3. curetoday.com [curetoday.com]

- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]

- 9. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]

- 10. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Chemosensitivity Nodes for Vinblastine through Small Interfering RNA High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. erepo.uef.fi [erepo.uef.fi]

- 19. Formulation and Delivery of Mono-N-Oxide Vinblastine Formulation for Targeting Non-Small Cell Lung Cancer with Hypoxic Environments | Controlled Release Society (CRS) [controlledreleasesociety.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Unraveling the Cytotoxic Mechanisms of Vinblastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has been a cornerstone of cancer chemotherapy for decades. Its potent cytotoxic effects are primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. This technical guide provides an in-depth exploration of the foundational studies that have elucidated the cytotoxic mechanisms of vinblastine. It summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, offering a deeper understanding of vinblastine's core cytotoxic functionalities.

Introduction

Vinblastine's journey from a traditional medicinal plant to a vital chemotherapeutic agent is a landmark in natural product drug discovery.[1] Its clinical efficacy against a range of malignancies, including lymphomas, testicular cancer, and breast cancer, stems from its ability to interfere with the fundamental process of cell division.[2][3][4] This guide delves into the molecular underpinnings of vinblastine's cytotoxicity, focusing on its impact on microtubule dynamics, cell cycle progression, and the induction of programmed cell death.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The principal mechanism of vinblastine's cytotoxicity lies in its interaction with tubulin, the protein subunit of microtubules.[2][5] Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[2]

Vinblastine binds to β-tubulin at the vinca domain, inhibiting its polymerization into microtubules.[1][2][5] This action has a dual effect depending on the concentration:

-

At low concentrations: Vinblastine suppresses microtubule dynamics, essentially "capping" the ends of microtubules and inhibiting their growth and shortening.[6][7] This kinetic stabilization disrupts the delicate balance required for proper spindle function.

-

At higher concentrations: Vinblastine leads to the depolymerization and disassembly of microtubules, causing a net loss of microtubule polymer mass.[1][5]

This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[2][3]

Quantitative Analysis of Vinblastine Cytotoxicity

The cytotoxic potency of vinblastine is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. The following table summarizes IC50 values for vinblastine in a range of human cancer cell lines, illustrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| AMO-1 | Multiple Myeloma | 0.000536 |

| NCI-H446 | Small Cell Lung Cancer | 0.000565 |

| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.000678 |

| IM-9 | Multiple Myeloma | 0.000722 |

| NCI-H2122 | Lung Adenocarcinoma | 0.000805 |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 0.000823 |

| U-698-M | B-Cell Leukemia | 0.000907 |

| NCCIT | Testicular Cancer | 0.000962 |

| P30-OHK | Acute Lymphoblastic Leukemia | 0.000994 |

| ALL-SIL | T-Cell Leukemia | 0.001186 |

| BC-1 | B-Cell Lymphoma | 0.001212 |

| JiyoyeP-2003 | Burkitt Lymphoma | 0.001234 |

| JVM-3 | B-Cell Leukemia | 0.001310 |

| Jurkat | T-Cell Leukemia | 0.001316 |

| NCI-H847 | Small Cell Lung Cancer | 0.001331 |

| MDST8 | Colorectal Adenocarcinoma | 0.001354 |

| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | 0.001380 |

| NCI-H69 | Small Cell Lung Cancer | 0.001436 |

| MV-4-11 | Leukemia | 0.001441 |

| RPMI-8402 | Acute Lymphoblastic T-Cell Leukemia | 0.001472 |

| MOG-G-UVW | Glioma | 0.001506 |

| CML-T1 | Chronic Myeloid Leukemia | 0.001581 |

| P32-ISH | Burkitt Lymphoma | 0.001631 |

| BL-41 | Burkitt Lymphoma | 0.001648 |

| EoL-1-cell | Hematopoietic Neoplasm | 0.001656 |

| MCF-7 | Breast Carcinoma | 0.00068 (nmol/l) |

| 1/C2 | Rodent Mammary Carcinoma | 0.00769 (nmol/l) |

Data compiled from the Genomics of Drug Sensitivity in Cancer Project and a study on antineoplastic agents.[8][9]

Experimental Protocols for Assessing Vinblastine's Cytotoxicity

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of vinblastine in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of vinblastine. Include a vehicle control (medium with the solvent used for vinblastine). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each vinblastine concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to quantify the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The DNA content of individual cells is measured, allowing for the discrimination of cells in G0/G1 (2n DNA), S (intermediate DNA), and G2/M (4n DNA) phases. Vinblastine treatment is expected to cause an accumulation of cells in the G2/M phase.

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Treat the cells with the desired concentrations of vinblastine for a specified duration.

-

Cell Harvesting:

-